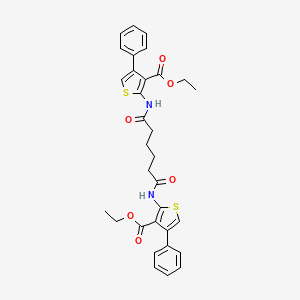![molecular formula C12H12N4O3S B11682073 2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida es un compuesto orgánico que pertenece a la clase de tiadiazoles. Los tiadiazoles son compuestos heterocíclicos que contienen un anillo de cinco miembros con dos átomos de nitrógeno y un átomo de azufre.
Métodos De Preparación
La síntesis de N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida normalmente implica la reacción de derivados del ácido 3-nitrobenzoico con tiosemicarbazida en presencia de oxicloruro de fósforo (POCl3). Esta reacción forma el anillo 1,3,4-tiadiazol. El intermedio resultante se aciló luego con cloruro de 2-metilpropanilo para producir el producto final .
Análisis De Reacciones Químicas
N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El anillo de tiadiazol puede participar en reacciones de sustitución nucleofílica, donde el grupo nitro puede ser reemplazado por otros sustituyentes.
Acilación: El grupo amida se puede acilar usando cloruros de acilo en condiciones básicas.
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, cloruros de acilo y bases como el hidróxido de sodio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se ha estudiado por sus posibles propiedades antimicrobianas, mostrando actividad contra varias cepas bacterianas.
Ciencia de los materiales: Las propiedades estructurales únicas del compuesto lo convierten en un candidato para su uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Investigación biológica: Se utiliza como una sonda para estudiar las interacciones de los derivados de tiadiazol con macromoléculas biológicas.
Mecanismo De Acción
El mecanismo de acción de N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida implica su interacción con dianas moleculares específicas. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con componentes celulares, lo que lleva a efectos antimicrobianos. El anillo de tiadiazol también puede interactuar con enzimas y proteínas, interrumpiendo su función normal .
Comparación Con Compuestos Similares
Compuestos similares a N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida incluyen otros derivados de tiadiazol como:
2-amino-1,3,4-tiadiazol: Conocido por sus propiedades antimicrobianas y antiinflamatorias.
5-fenil-1,3,4-tiadiazol-2-tiol: Estudiado por su potencial actividad anticancerígena.
Lo que diferencia a N-[5-(3-nitrofenil)-1,3,4-tiadiazol-2-il]-2-metilpropanamida es su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas .
Propiedades
Fórmula molecular |
C12H12N4O3S |
|---|---|
Peso molecular |
292.32 g/mol |
Nombre IUPAC |
2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C12H12N4O3S/c1-7(2)10(17)13-12-15-14-11(20-12)8-4-3-5-9(6-8)16(18)19/h3-7H,1-2H3,(H,13,15,17) |
Clave InChI |
GFTHGWRFAJJNGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)
![(5E)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(3-methylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11682022.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-phenyl-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11682028.png)
![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11682048.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(2-cyano-4-nitrophenoxy)-3-methoxyphenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11682052.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)

